Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with methyl propiolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-ethyl-1H-pyrazol-4-yl)acetate
- Methyl 3-(1-ethyl-1H-pyrazol-4-yl)butyrate
Uniqueness
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the propiolate group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is an organic compound belonging to the pyrazole family, characterized by a unique structural configuration that includes a pyrazole ring and a propiolate functional group. This compound has garnered attention for its potential biological activities, although specific documentation on its effects remains limited. This article aims to compile and analyze the available research findings regarding its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This structure features a methyl ester group attached to the propiolic acid, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.
Biological Activity Overview
While specific studies on this compound are scarce, compounds with similar pyrazole structures have demonstrated significant biological properties, including:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, highlighting their potential as antibiotic adjuvants .
- Anticancer Activity : Pyrazoles have been reported to exhibit antiproliferative effects on tumor cell lines, suggesting possible applications in cancer therapy .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Activity Type | Description |
---|---|
Anti-inflammatory | Inhibition of inflammatory mediators and pathways. |
Antimicrobial | Effective against various bacterial pathogens. |
Anticancer | Induction of apoptosis in cancer cell lines; inhibition of tumor growth. |
Antioxidant | Scavenging of free radicals and protection against oxidative stress. |
Analgesic | Pain relief through modulation of pain receptors. |
The biological activity of this compound may involve interactions with specific molecular targets within cells. The pyrazole ring can modulate the activity of various enzymes or receptors, including:
- Kinases : Compounds with similar structures often interact with kinase pathways, which are critical in regulating cell proliferation and survival.
- Regulatory Proteins : These compounds may influence proteins involved in cellular signaling pathways, potentially affecting processes such as inflammation and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
- Propiolate Attachment : The incorporation of the propiolate moiety through esterification reactions.
Table 2: Synthetic Routes for Pyrazole Derivatives
Synthesis Method | Description |
---|---|
Hydrazine Reaction | Reaction between hydrazines and carbonyl compounds to form pyrazoles. |
Esterification | Attachment of the propiolate group through esterification reactions. |
Case Studies
Recent studies have explored the broader category of pyrazole derivatives, providing insights into their biological activities:
- Anticancer Studies : Research has shown that certain substituted pyrazoles exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
- Anti-inflammatory Research : Compounds similar to this compound have been evaluated for their anti-inflammatory properties, demonstrating efficacy superior to standard treatments like diclofenac sodium .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-7-8(6-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |
InChI Key |
IAQJHTHWNYMVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C#CC(=O)OC |
Origin of Product |
United States |
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